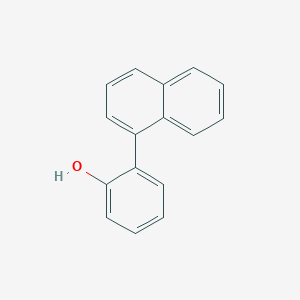

2-(Naphthalen-1-yl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-naphthalen-1-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRXCTZXSALJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452174 | |

| Record name | Phenol, 2-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101277-90-1 | |

| Record name | Phenol, 2-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Naphthalen-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 2 Naphthalen 1 Yl Phenol and Its Functionalized Derivatives

Catalytic Cross-Coupling Strategies for Direct C-C Bond Formation

Direct C-C bond formation through transition metal-catalyzed cross-coupling reactions represents a powerful and versatile approach for constructing biaryl scaffolds. These methods offer high selectivity and functional group tolerance.

Palladium catalysis is a cornerstone of modern organic synthesis, providing several reliable methods for the formation of C-C bonds.

Suzuki-Miyaura Coupling : This reaction is one of the most widely used methods for biaryl synthesis, involving the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. The synthesis of 2-(naphthalen-1-yl)phenol via this method could involve reacting 1-naphthylboronic acid with 2-bromophenol or, alternatively, 1-bromonaphthalene with 2-hydroxyphenylboronic acid, in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and base is critical for achieving high yields. acs.orgmdpi.com The reaction is valued for the stability and low toxicity of the boronic acid reagents. mdpi.com

Heck Reaction : The Heck, or Mizoroki-Heck, reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org While not a direct route to couple two aryl rings, a Heck-type strategy can be envisioned through an intramolecular cyclization of a suitably designed precursor. For instance, a vinyl-substituted aryl halide could undergo an intramolecular Heck reaction to form a dihydronaphthalene ring, which is then aromatized. youtube.com The reaction typically follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination. wikipedia.orglibretexts.org

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, this could entail the reaction of a 1-naphthylzinc halide with a 2-halophenol. A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions compared to other coupling methods. organic-chemistry.org It is particularly useful for coupling complex fragments in total synthesis. wikipedia.org

| Reaction Name | Aryl Component 1 | Aryl Component 2 | Catalyst System (Typical) | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Naphthyl Boronic Acid | Aryl/Naphthyl Halide | Pd(OAc)₂, Pd(PPh₃)₄ + Base (e.g., K₂CO₃, Cs₂CO₃) | Stable, non-toxic boron reagents; high functional group tolerance. acs.org |

| Heck | Aryl/Naphthyl Halide | Alkene | Pd(OAc)₂, PdCl₂ + Base (e.g., Et₃N) | Excellent for vinylation and intramolecular cyclizations. organic-chemistry.org |

| Negishi | Aryl/Naphthyl Zinc Halide | Aryl/Naphthyl Halide | Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄) | High reactivity of organozinc reagents allows for milder conditions. wikipedia.orgorganic-chemistry.org |

While palladium catalysts are prevalent, other transition metals such as nickel and copper are also effective for C-C bond formation.

Nickel-Catalyzed Reactions : Nickel catalysts can be a more cost-effective alternative to palladium for cross-coupling reactions like the Negishi coupling. wikipedia.org Nickel complexes, such as Ni(acac)₂, can be employed to couple organozinc reagents with aryl halides. wikipedia.org In some cases, nickel catalysis can proceed through different mechanisms and oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) compared to palladium, offering complementary reactivity. illinois.edunih.gov

Copper-Catalyzed Reactions : Copper-catalyzed Ullmann-type reactions have historically been used for C-O and C-S bond formation but can also be adapted for C-C coupling. More contemporary copper-catalyzed systems are continuously being developed for the synthesis of biaryls, often noted for their lower cost and unique reactivity profiles.

Oxidative Coupling Reactions of Phenols with Naphthalene (B1677914) Derivatives

Oxidative coupling provides a more atom-economical route by directly forming a C-C bond between two C-H bonds, avoiding the need for pre-functionalized starting materials like halides or organometallics.

Iron(III) chloride (FeCl₃) has emerged as an efficient and sustainable catalyst for the oxidative cross-coupling of phenols with various nucleophiles, including naphthalene derivatives. nih.gov The mechanism for the FeCl₃-catalyzed oxidative coupling generally involves three principal steps:

Formation of Iron-Phenolate Complexes : The reaction initiates with the interaction of the phenol (B47542) with the iron catalyst to form a high-valent iron-phenolate species. nih.govacs.org

Generation of a Phenoxyl Radical : This complex then undergoes an electron transfer process to generate a ligated phenoxyl radical intermediate. nih.govacs.org

Coupling Event : The generated radical couples with the nucleophile (the naphthalene derivative). nih.govacs.org

Detailed kinetic studies on the coupling of phenols with 2-aminonaphthalene derivatives suggest the formation of a ternary complex that includes the iron catalyst, both coupling partners (phenol and naphthalene derivative), and an oxidant. nih.goviucc.ac.il This points towards an inner-sphere coupling mechanism where the key bond-forming step occurs between two ligands coordinated to the same iron center. acs.org The reaction is often regulated by off-cycle processes such as acid-base and ligand exchange equilibria. nih.gov

| Step | Description | Key Intermediate/Species |

|---|---|---|

| 1 | Formation of a high-valent iron-phenolate complex. nih.govacs.org | [Fe(III)-OAr] |

| 2 | Generation of a ligated phenoxyl radical intermediate. nih.govacs.org | [Fe(II)-•OAr] |

| 3 | Formation of a ternary complex with the naphthalene partner and oxidant. nih.gov | [Fe]·(Phenol)·(Naphthalene)·(Oxidant) |

| 4 | Inner-sphere C-C coupling between the coordinated partners. acs.org | Coupled Product Complex |

| 5 | Product release and catalyst regeneration. | Fe(III) catalyst |

The use of molecular oxygen (from air) as the terminal oxidant makes these systems highly attractive from an environmental and economic perspective.

Vanadium-Based Systems : Vanadium complexes, such as VO(acac)₂, have been shown to catalyze the aerobic oxidative coupling of 2-naphthols and phenols at room temperature, selectively yielding ortho-ortho coupled products. capes.gov.br

Copper-Based Systems : Simple copper salts (e.g., CuCl, Cu(OH)Cl) can serve as highly efficient catalysts for the aerobic oxidative coupling of 2-naphthols, often without the need for complex ligands. researchgate.net These reactions can be performed in common solvents like methanol or even in aqueous systems, enhancing their green credentials. researchgate.net

Cycloaddition and Annulation Cascade Reactions Leading to Arylnaphthol Scaffolds

Instead of coupling two pre-existing aromatic rings, arylnaphthol scaffolds can be constructed de novo through cycloaddition and annulation reactions. These methods build the core structure from simpler, non-aromatic or partially aromatic precursors.

Diels-Alder Reactions : The [4+2] Diels-Alder cycloaddition is a powerful tool for forming six-membered rings. nih.gov A strategy to form a naphthol derivative could involve the reaction of a dienone with a suitable dienophile (e.g., an alkyne). The resulting bicyclic adduct can then undergo an aromatization sequence, often through oxidation or elimination, to yield the final polysubstituted naphthol product. nih.gov

Visible-Light-Mediated Cycloaddition : Recent advances have utilized visible-light energy-transfer catalysis for the dearomative [4+2] cycloaddition of naphthalenes with alkenes. nih.gov This approach temporarily breaks the aromaticity of the naphthalene ring to form a three-dimensional bicyclo[2.2.2]octa-2,5-diene scaffold, which can then be further functionalized. nih.gov

Palladium-Catalyzed Annulation : Palladium catalysts can mediate cascade reactions involving C-H activation and annulation. For instance, a vinyl-containing substrate can react with an insertion unit like an α-oxocarboxylic acid in a [4+2] cyclization, proceeding through a C(vinyl), C(aryl)-palladacycle to form phenanthrene-like structures. nih.gov

These cascade reactions are highly efficient, often creating significant molecular complexity from simple starting materials in a single operational step.

Intramolecular Cyclization Protocols (e.g., Alder-Rickert Type Reactions for Phenol Derivatives)

The Alder-Rickert reaction is a powerful method for synthesizing substituted aromatic compounds, including phenols. jst.go.jp This reaction proceeds through a cascade sequence involving a Diels-Alder reaction, followed by a retro-Diels-Alder reaction that expels a stable molecule, such as ethylene (B1197577), to drive the aromatization process. youtube.com The synthesis of phenol derivatives using this protocol often starts with substituted cyclohexenones that bear an alkyne moiety. nih.govacs.org

The general mechanism involves the enolization of the cyclohexenone to form a cyclohexadiene, which then undergoes an intramolecular Diels-Alder reaction with the tethered alkyne. The resulting bicyclic intermediate readily undergoes a retro-Diels-Alder reaction upon heating, leading to the formation of the phenol derivative and a volatile byproduct like ethylene. youtube.com Lewis acids such as Indium(III) trifluoromethanesulfonate (In(OTf)₃) can be used to catalyze the initial enolization step. nih.govacs.org The substitution pattern on the final phenol product is precisely controlled by the structure of the initial cyclohexenone precursor. oregonstate.edu

| Starting Material (Substituted Cyclohexenone) | Catalyst (mol%) | Temperature (°C) | Product (Phenol Derivative) | Yield (%) |

| Cyclohexenone with tethered ethoxycarbonyl-substituted alkyne | In(OTf)₃ (20) | 100 | Substituted Indane-containing Phenol | 15 |

| 3-(3-Methoxyphenyl)-cyclohexenone derivative | In(OTf)₃ (20) | 100 | 3-(3-Methoxyphenyl) Phenol Derivative | 39 |

| 3-(4-Ethoxycarbonylphenyl)-cyclohexenone derivative | In(OTf)₃ (20) | 100 | 3-(4-Ethoxycarbonylphenyl) Phenol Derivative | 55 |

Tandem Cycloannulative-Alkenylation Approaches (e.g., using o-Alkynyl-Phenols)

Tandem reactions that combine multiple bond-forming events in a single operation offer an efficient route to complex molecules from simple starting materials. One such strategy involves the palladium(II)-catalyzed tandem cycloannulative-alkenylation of o-alkynyl-phenols. researchgate.netacs.orgacs.org This methodology facilitates a direct C(sp²)–C(sp²) cross-coupling, leading to the diversity-oriented synthesis of vinyl sulfone-tethered benzofurans. nih.govncl.res.in

The process is initiated by the intramolecular cyclization of the o-alkynylphenol, catalyzed by a palladium salt such as palladium(II) acetate (Pd(OAc)₂), followed by a vinylation reaction with a coupling partner like an (E)-β-iodovinyl sulfone. acs.org This reaction typically proceeds under mild conditions at room temperature. While the primary products are 2,3-disubstituted benzofurans rather than naphthalenyl-phenols, this method is significant as it demonstrates a powerful technique for C-C bond formation at the ortho-position of a phenol, a key structural feature of 2-(naphthalen-1-yl)phenol. nih.gov The protocol has been shown to be scalable to the gram level. acs.org

| o-Alkynyl-Phenol Substrate | Coupling Partner | Catalyst System | Product Type | Yield |

| 2-(Phenylethynyl)phenol | (E)-β-Iodovinyl Phenyl Sulfone | Pd(OAc)₂ | 2-Phenyl-3-(vinylsulfonyl)benzofuran | Good to High |

| In situ generated 2-(phenylethynyl)phenol | (E)-β-Iodovinyl Sulfones | Pd(OAc)₂ | Vinyl sulfone-tethered benzofurans | 75% (gram scale) |

| Various o-alkynylphenols | Various (E)-β-iodovinyl sulfones | Pd(OAc)₂ | 2,3-Disubstituted benzofurans | Good to High |

Regioselective Functionalization of 2-(Naphthalen-1-yl)phenol

Achieving regioselectivity in the functionalization of aromatic compounds is a central challenge in organic synthesis. For a molecule like 2-(naphthalen-1-yl)phenol, selective substitution can be targeted at either the phenol ring or the naphthalene moiety.

Meta-Selective C-H Functionalization Methodologies on Phenol Derivatives

The hydroxyl group of a phenol is a strong ortho-, para-directing group in electrophilic aromatic substitution. Consequently, achieving functionalization at the meta-position is challenging and requires specialized strategies. jove.com Modern methods have overcome this limitation through transition metal-catalyzed C-H activation, utilizing a directing group to steer the reaction to the meta-position. nih.govacs.org

One successful approach employs a removable nitrile-based directing group. acs.org This template is attached to the phenolic oxygen and positions a metal catalyst, such as palladium, to activate a C-H bond at the meta-position. nih.gov This allows for reactions like olefination to occur specifically at the C3 or C5 position of the phenol ring. jove.comacs.org Another strategy involves iridium-catalyzed meta-selective C–H borylation, which can be promoted by pivalic acid and provides borylated phenol derivatives that are valuable intermediates for further synthesis. rsc.org These methods are significant as they provide access to substitution patterns that are orthogonal to classical electrophilic substitution. nih.gov

| Phenol Derivative | Directing Group | Catalyst/Reagent | Functionalization Type | Regioselectivity |

| Generic Phenol | Aliphatic Nitrile Template | Pd(OAc)₂, AgOAc | Olefination | meta-selective (e.g., 75:25 meta:others) |

| Substituted Phenols | Pivalic Acid (promoter) | Iridium Complex | Borylation | meta-selective |

| α-Phenoxyacetic acids | Acetic Acid Auxiliary | Palladium(II) | Olefination | meta-selective |

Selective Substitution on the Naphthalene Moiety

The regioselective functionalization of the naphthalene moiety in 2-(naphthalen-1-yl)phenol is governed by both the electronic properties of the substituents and the use of directing group strategies. nih.gov In classical electrophilic aromatic substitution, the regioselectivity can be difficult to control. researchgate.net However, modern C-H activation techniques have enabled highly specific modifications at various positions of the naphthalene core. researchgate.net

For 1-substituted naphthalenes, directing groups can be employed to achieve functionalization at nearly any position on the ring system. nih.gov For instance, a directing group attached to the phenol could orchestrate a metal catalyst to functionalize the peri-position (C8) of the naphthalene ring. The development of templates has enabled selective C-H activation at remote C6 and C7 positions, complementing existing methods that target other sites. acs.org These strategies are crucial for systematically modifying the naphthalene scaffold to build complex architectures and explore structure-activity relationships. researchgate.netnih.gov

| Naphthalene Substrate | Directing Group/Strategy | Target Position | Functionalization | Catalyst |

| 1-Naphthylamine derivatives | Picolinamide | C4 | Amination | Silver(I) |

| 1-Naphthaldehydes | Imine intermediate | C2 | Halogenation | Palladium |

| Naphthylacetic acid | Nitrile-based template | C6 | Olefination | Palladium |

| BINOL derivatives | Pyrazole | C7 | Alkenylation/Friedel-Crafts | Cobalt(III) |

Synthesis of Schiff Base Derivatives Incorporating the 2-(Naphthalen-1-yl)phenol Framework

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are versatile intermediates and have applications in various fields. Schiff bases incorporating the 2-hydroxynaphthalene framework are of particular interest. researchgate.net

Condensation Reactions with Carbonyl Compounds and Amines

The most common method for synthesizing Schiff bases is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). ijacskros.comnih.gov The reaction typically involves refluxing an equimolar mixture of the amine and the aldehyde or ketone in a suitable solvent like ethanol. researchpublish.com

To synthesize a Schiff base incorporating the 2-(naphthalen-1-yl)phenol framework, one could react an amino-functionalized derivative of 2-(naphthalen-1-yl)phenol with an aldehyde, or conversely, react a carbonyl-functionalized phenol with a naphthalene-containing amine. For example, 2-hydroxy-1-naphthaldehyde is a common precursor for synthesizing Schiff bases that are structurally related to the target framework. researchgate.netresearchpublish.com The condensation of this aldehyde with various primary amines yields a wide range of Schiff base ligands. These reactions are often straightforward and result in high yields of the crystalline product. science.govresearchgate.net

| Carbonyl Compound | Amine | Solvent | Conditions | Product Type |

| 2-Hydroxy-1-naphthaldehyde | o-Phenylenediamine | Ethanol | Reflux, 3 hours | Bis-Schiff base ligand |

| Salicylaldehyde | Naphthalen-2-amine | Not specified | Reflux | 2-[(naphthalene-2-ylimino)methyl]phenol |

| 1-(1-Hydroxynaphthalen-2-yl)ethanone | Propane-1,3-diamine | Not specified | Condensation | N,N'-bis(1-(1-hydroxynaphthalen-2-yl)ethylidene)propane-1,3-diamine |

| Aromatic Aldehydes | 2-Aminobenzimidazole | Organic Solvent | Room Temp, M(NO₃)₂ catalyst | Substituted Schiff Bases |

Post-Synthetic Modification of Imine Linkages (e.g., Reduction)

The post-synthetic modification of imine linkages (C=N) is a robust strategy for introducing functional diversity and enhancing the chemical stability of molecules. Imines, or Schiff bases, are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. In the context of 2-(naphthalen-1-yl)phenol derivatives, an imine can be formed and subsequently reduced to the corresponding amine. This reduction transforms the planar, sp²-hybridized imine carbon into a tetrahedral, sp³-hybridized carbon, creating a more flexible and stable amine linkage.

The general process involves two steps:

Imine Formation: An amino-functionalized 2-(naphthalen-1-yl)phenol derivative is reacted with an aldehyde or ketone to form the Schiff base.

Reduction: The resulting imine is then treated with a suitable reducing agent to yield the secondary or tertiary amine.

A variety of reducing agents can be employed for this transformation, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and catalytic hydrogenation (e.g., H₂/Pd-C). Reductive amination is a related one-pot process where the aldehyde or ketone, amine, and reducing agent are combined, and the imine is reduced in situ as it forms. masterorganicchemistry.comwhiterose.ac.uk

This methodology is particularly valuable in the synthesis of complex molecules where the stability of an imine bond might be insufficient under certain chemical conditions. The resulting amine linkage is significantly more resistant to hydrolysis. researchgate.net

Table 1: Representative Reduction of an Imine Derivative of 2-(Naphthalen-1-yl)phenol

| Reactant 1 (Imine) | Reducing Agent | Solvent | Product (Amine) |

| (E)-N-benzylidene-2-(naphthalen-1-yl)aniline | Sodium Borohydride (NaBH₄) | Methanol/THF | N-benzyl-2-(naphthalen-1-yl)aniline |

| Imine from 2-hydroxy-1-naphthaldehyde and aniline | H₂/Pd-C | Ethanol | 1-((phenylamino)methyl)naphthalen-2-ol |

| Imine from 4-amino-2-(naphthalen-1-yl)phenol and benzaldehyde | Sodium Cyanoborohydride (NaCNBH₃) | Acetic Acid/Methanol | 4-(benzylamino)-2-(naphthalen-1-yl)phenol |

This table is illustrative, based on general principles of imine reduction. Specific yields and reaction conditions would require experimental validation.

Petasis Reaction and Related Multi-Component Reactions for Substituted Alkylaminophenol Derivatives

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a powerful multi-component reaction that couples a carbonyl compound (often an α-hydroxy aldehyde), an amine, and an organoboronic acid to generate substituted amines, including alkylaminophenols. wikipedia.orgnih.gov This reaction is prized for its operational simplicity, tolerance of a wide range of functional groups, and its ability to construct complex molecules in a single step. dergipark.org.trnih.gov

The reaction typically proceeds by the condensation of the amine and the aldehyde to form an intermediate iminium ion. Concurrently, the boronic acid reacts with the hydroxyl group of the aldehyde (such as a salicylaldehyde or a related hydroxy-naphthaldehyde) to form a boronate ester. This is followed by the nucleophilic transfer of the organic group from the boron atom to the electrophilic iminium carbon, yielding the final product after hydrolysis. mdpi.com

For synthesizing derivatives of 2-(naphthalen-1-yl)phenol, a suitable starting material would be a hydroxy-naphthaldehyde, such as 2-hydroxy-1-naphthaldehyde, which serves as a structural analog to salicylaldehyde. nih.gov By varying the amine and the boronic acid components, a diverse library of substituted alkylaminophenol derivatives can be accessed. The reaction can often be performed without a catalyst, although various catalysts, including chiral organocatalysts like BINOL, can be used to achieve enantioselectivity. nih.govmdpi.com

Table 2: Synthesis of Substituted Alkylaminophenol Derivatives via the Petasis Reaction

| Aldehyde Component | Amine Component | Boronic Acid Component | Product | Yield |

| 2-Hydroxy-1-naphthaldehyde | Morpholine | Phenylboronic acid | 1-(morpholino(phenyl)methyl)naphthalen-2-ol | Good researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | Piperidine (B6355638) | Vinylboronic acid | 1-(piperidin-1-yl(allyl))naphthalen-2-ol | Moderate-Good wikipedia.org |

| 2-Hydroxy-1-naphthaldehyde | Dibenzylamine | (4-Methoxyphenyl)boronic acid | 1-(dibenzylamino(4-methoxyphenyl)methyl)naphthalen-2-ol | Good researchgate.net |

| Salicylaldehyde | Pyrrolidine | (Naphthalen-1-yl)boronic acid | 2-((naphthalen-1-yl)(pyrrolidin-1-yl)methyl)phenol | Good nih.gov |

Yields are generalized from literature on analogous reactions. nih.govresearchgate.net

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively forms 1,4-disubstituted 1,2,3-triazoles. nih.gov This methodology is exceptionally well-suited for functionalizing molecules like 2-(naphthalen-1-yl)phenol due to its mild reaction conditions and broad functional group tolerance. nih.gov

The synthesis of a triazole derivative of 2-(naphthalen-1-yl)phenol typically involves a two-step sequence:

Functionalization: The phenolic hydroxyl group of 2-(naphthalen-1-yl)phenol is modified to introduce either a terminal alkyne or an azide (B81097) group. A common method to introduce an alkyne is through Williamson ether synthesis using propargyl bromide.

CuAAC Reaction: The resulting alkyne- or azide-functionalized naphthalene derivative is then reacted with a corresponding azide or alkyne partner in the presence of a Cu(I) catalyst. The Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate. scielo.br

This approach allows for the modular assembly of complex structures by joining the 2-(naphthalen-1-yl)phenol core to a wide variety of other molecules that can be functionalized with the complementary azide or alkyne group. researchgate.net

Table 3: Synthesis of 1,2,3-Triazole Derivatives from 2-(Naphthalen-1-yl)phenol

| Alkyne Component | Azide Component | Catalyst System | Product | Yield |

| 1-(2-(prop-2-yn-1-yloxy)naphthalen-1-yl)naphthalene | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | 1-(2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)naphthalen-1-yl)naphthalene | High scielo.br |

| 1-(2-(prop-2-yn-1-yloxy)naphthalen-1-yl)naphthalene | Azidoacetic acid ethyl ester | CuSO₄·5H₂O / Sodium Ascorbate | Ethyl 2-(4-(((2-(naphthalen-1-yl)naphthalen-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetate | High researchgate.net |

| 1-(2-(prop-2-yn-1-yloxy)naphthalen-1-yl)naphthalene | 1-Azido-4-fluorobenzene | CuSO₄·5H₂O / Sodium Ascorbate | 1-(2-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)naphthalen-1-yl)naphthalene | High scielo.br |

This table is illustrative, based on established CuAAC protocols. Specific yields depend on the substrates and conditions used.

Synthesis of Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. Several synthetic routes exist for the construction of this heterocycle, with one of the most common methods being the cyclodehydration of 1,2-diacylhydrazine precursors. nih.govrsc.org

To synthesize an oxadiazole derivative of 2-(naphthalen-1-yl)phenol, a typical synthetic sequence is as follows:

Synthesis of Carboxylic Acid: The phenolic hydroxyl group is first converted into a carboxylic acid, for example, by reaction with ethyl chloroacetate followed by hydrolysis to yield 2-(2-(naphthalen-1-yl)phenoxy)acetic acid.

Formation of Acid Hydrazide: The carboxylic acid is then converted to the corresponding acid hydrazide by reaction with hydrazine hydrate, often after activation as an ester or acid chloride.

Formation of Diacylhydrazine: The acid hydrazide is acylated with a second carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a 1,2-diacylhydrazine.

Cyclodehydration: The diacylhydrazine is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂) to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.govbiointerfaceresearch.com

An alternative route involves the oxidative cyclization of N-acylhydrazones, which are formed by condensing an acid hydrazide with an aldehyde. jchemrev.com This versatility allows for the synthesis of a wide array of symmetrically and asymmetrically substituted oxadiazole derivatives.

Table 4: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

| Acid Hydrazide Precursor | Acylating Agent/Aldehyde | Cyclization Reagent | Product | Yield |

| 2-(2-(Naphthalen-1-yl)phenoxy)acetohydrazide | Benzoyl Chloride | POCl₃ | 2-((2-(Naphthalen-1-yl)phenoxy)methyl)-5-phenyl-1,3,4-oxadiazole | Good nih.gov |

| 2-(Naphthalen-2-yloxy)acetohydrazide | Acetic Anhydride | POCl₃ | 2-methyl-5-((naphthalen-2-yloxy)methyl)-1,3,4-oxadiazole | Good biointerfaceresearch.com |

| Benzohydrazide | 2-(Naphthalen-1-yl)phenoxyacetyl chloride | Triflic Anhydride | 2-((2-(Naphthalen-1-yl)phenoxy)methyl)-5-phenyl-1,3,4-oxadiazole | Good nih.gov |

| 2-(2-(Naphthalen-1-yl)phenoxy)acetohydrazide | 4-Nitrobenzaldehyde | Bromine/Acetic Acid (oxidative cyclization) | 2-((2-(Naphthalen-1-yl)phenoxy)methyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Moderate-Good nih.gov |

Yields are generalized from literature on analogous reactions.

Advanced Spectroscopic and Structural Elucidation of 2 Naphthalen 1 Yl Phenol and Analogs

Vibrational Spectroscopy for Comprehensive Molecular Structural Characterization (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of 2-(Naphthalen-1-yl)phenol. nih.gov These complementary methods measure the vibrational transitions within a molecule; FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com

The vibrational spectrum of 2-(Naphthalen-1-yl)phenol is complex, featuring contributions from the phenol (B47542) ring, the naphthalene (B1677914) system, and the hydroxyl group. The assignment of characteristic bands can be made by comparison with related compounds like phenol, 2-naphthol (B1666908), and other naphthalene derivatives. researchgate.netresearchgate.net

O-H Vibrations: The O-H stretching vibration is one of the most characteristic bands in the IR spectrum. For a free hydroxyl group, this band typically appears as a sharp peak around 3600 cm⁻¹. However, due to hydrogen bonding, this band is often broadened and shifted to lower wavenumbers (typically 3200-3500 cm⁻¹). globalresearchonline.net

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nasa.gov Out-of-plane C-H bending vibrations are also highly characteristic. For the naphthalene moiety, bands corresponding to adjacent hydrogens on the rings can be identified; for instance, 2-naphthol shows characteristic out-of-plane C-H bends at approximately 844, 814, and 742 cm⁻¹. researchgate.net

C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands typically in the 1650-1450 cm⁻¹ region. jcsp.org.pknih.gov For a related alkylaminophenol compound, C=C aromatic vibrations were observed experimentally at 1607, 1600, and 1586 cm⁻¹. jcsp.org.pk

C-O Vibrations: The C-O stretching vibration of the phenol group typically appears as a strong band in the IR spectrum in the range of 1260-1180 cm⁻¹.

The following table summarizes the expected characteristic vibrational bands for 2-(Naphthalen-1-yl)phenol based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Notes |

|---|---|---|---|

| O-H Stretch | 3200 - 3550 | FT-IR | Broad band, indicative of hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Characteristic of both naphthalene and phenol rings. jcsp.org.pk |

| Aromatic C=C Stretch | 1450 - 1650 | FT-IR, Raman | Multiple bands corresponding to ring skeletal vibrations. sapub.orgsemanticscholar.org |

| C-O Stretch | 1180 - 1260 | FT-IR | Strong intensity band. |

| Aromatic C-H Out-of-Plane Bend | 740 - 850 | FT-IR | Pattern is diagnostic of the substitution on the aromatic rings. researchgate.net |

The proximity of the phenolic hydroxyl group to the electron-rich π-system of the naphthalene ring in the ortho position allows for the formation of an intramolecular O-H⋯π hydrogen bond. This interaction significantly influences the vibrational spectrum.

The most direct evidence for this hydrogen bonding is the behavior of the O-H stretching band in the FT-IR spectrum. mdpi.com Instead of a sharp band around 3600 cm⁻¹, which would indicate a free hydroxyl group, an intramolecularly hydrogen-bonded O-H group gives rise to a broader absorption band shifted to a lower frequency (e.g., 3200-3500 cm⁻¹). The magnitude of this shift is correlated with the strength of the hydrogen bond.

Furthermore, low-frequency vibrational modes can also be diagnostic of hydrogen bonding. nih.gov Studies on other phenol derivatives have identified specific far-infrared modes corresponding to hydrogen-bond stretching and OH torsion, which directly probe the characteristics of the intramolecular interaction. nih.govnih.gov For instance, a broad contribution observed between 150 and 300 cm⁻¹ in the Raman spectra of some phenol derivatives in solution has been assigned to solvent-solute hydrogen-bond stretching vibrations, and similar features can be expected for intramolecular interactions. nih.gov While direct O-H⋯O or O-H⋯N bonds are not present in 2-(Naphthalen-1-yl)phenol itself, the principles of how hydrogen bonding affects vibrational spectra are transferable to the O-H⋯π interaction. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum of 2-(Naphthalen-1-yl)phenol is dominated by π → π* transitions within the extended aromatic system formed by the coupled phenol and naphthalene chromophores. nih.gov

The spectrum is expected to be more complex than that of either phenol or naphthalene alone. The UV spectrum of phenol in a non-polar solvent shows two main absorption bands around 210 nm (¹Lₐ band) and 270 nm (¹Lₑ band). nih.gov Naphthalene exhibits a more complex spectrum with characteristic absorptions around 220 nm, 280-290 nm, and a finer structured band above 300 nm. researchgate.netresearchgate.net

For 2-(Naphthalen-1-yl)phenol, the conjugation between the two ring systems will likely lead to a red-shift (bathochromic shift) of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to the individual chromophores. The fine vibrational structure often seen in the spectrum of naphthalene may be less resolved due to the substitution and potential for different rotational conformations. The position of the absorption maxima will also be sensitive to the solvent polarity and pH, as deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) anion significantly alters the electronic structure, causing a pronounced red-shift. nih.gov Studies on similar chromophores, such as 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole, confirm the presence of strong absorption bands in the UV region arising from these π → π* transitions. semanticscholar.org

| Approximate λₘₐₓ (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~220-230 | π → π | Naphthalene/Phenol (¹Lₐ type) |

| ~280-300 | π → π | Naphthalene/Phenol (¹Lₑ type) |

| >310 | π → π* | Naphthalene (fine structure) |

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of 2-(Naphthalen-1-yl)phenol is characterized by contributions from its two constituent chromophores: the phenol and naphthalene moieties. The spectrum typically exhibits intense absorption bands in the ultraviolet (UV) region, arising from π → π* electronic transitions within the aromatic rings.

The naphthalene group has two primary electronic transitions, designated as ¹Lₐ and ¹Lₙ, which are polarized along the short and long axes of the molecule, respectively researchgate.net. The phenol chromophore also displays two significant π → π* transition bands nih.gov. In a non-polar solvent like cyclohexane, phenol exhibits a primary band around 210 nm and a secondary band near 269 nm nih.gov. When these two systems are conjugated as in 2-(Naphthalen-1-yl)phenol, their electronic transitions overlap and interact, leading to a complex spectrum. The observed absorption maxima can be attributed to the π → π* transitions of the phenoxy and naphthoxy groups researchgate.net.

Table 1: Typical Electronic Transitions and Absorption Maxima for Phenol and Naphthalene Chromophores

| Chromophore | Transition | Typical λmax (in non-polar solvent) |

|---|---|---|

| Phenol | π → π* (Primary, ¹Lₐ) | ~210 nm |

| Phenol | π → π* (Secondary, ¹Lₙ) | ~270 nm |

| Naphthalene | π → π* (¹Lₐ) | ~275 nm |

Note: The exact λmax for 2-(Naphthalen-1-yl)phenol would depend on the specific solvent and conjugation effects between the rings.

Solvatochromic Behavior and Electronic Spectrum Modulation

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents wikipedia.org. This phenomenon is a direct result of solute-solvent interactions, which can alter the energy gap between the electronic ground state and the excited state wikipedia.orgcutm.ac.in. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key factors influencing these spectral shifts wikipedia.orgyoutube.com.

For phenolic compounds, solvent interactions, particularly hydrogen bonding, can significantly affect the electronic absorption spectrum nih.govsemanticscholar.org. In polar, protic solvents like ethanol, the hydroxyl group of phenol can act as a hydrogen bond donor, leading to shifts in the absorption bands compared to non-polar solvents nih.gov. These shifts can be either bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths) depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent wikipedia.orgyoutube.com. For instance, n→π* transitions typically undergo a blue shift in polar solvents because the nonbonding lone pair electrons are stabilized by the solvent, increasing the energy gap to the π* orbital libretexts.org.

The absorption maxima of dyes with similar aromatic structures have been shown to shift significantly with solvent polarity. For example, certain thiophene dyes exhibit λmax values that change dramatically from methanol to chloroform to DMF, indicating strong solvatochromic behavior biointerfaceresearch.com. It is expected that 2-(Naphthalen-1-yl)phenol would exhibit similar behavior, with its absorption maxima shifting in response to solvent polarity due to interactions with both the phenol's hydroxyl group and the polarizable naphthalene ring system.

Table 2: Illustrative Solvatochromic Shifts for an Aromatic Dye in Various Solvents

| Solvent | Dielectric Constant (D) | λmax (nm) |

|---|---|---|

| Methanol (MeOH) | 32.7 | 486 - 502 |

| Chloroform (CHCl₃) | 4.81 | 502 - 512 |

| Dimethylformamide (DMF) | 36.7 | 626 - 654 |

Data adapted from a study on thiophene dyes to illustrate the principle of solvatochromism biointerfaceresearch.com.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and deducing the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For 2-(Naphthalen-1-yl)phenol, the molecular formula is C₁₆H₁₂O. HRMS can distinguish this from other potential formulas with the same nominal mass, thereby confirming the compound's identity.

Table 3: HRMS Data for 2-(Naphthalen-1-yl)phenol (C₁₆H₁₂O)

| Ion Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|---|---|

| [C₁₆H₁₂O+H]⁺ | 221.09609 | Typically within 5 ppm |

Note: Observed mass is hypothetical and based on typical instrument accuracy. The specific adduct ion ([M+H]⁺, [M+Na]⁺, etc.) depends on the ionization method (e.g., ESI).

Ion Fragmentation Mechanisms and Structural Deduction

In electron ionization mass spectrometry (EI-MS), the fragmentation pattern of 2-(Naphthalen-1-yl)phenol would be a composite of the characteristic fragmentation of its phenol and naphthalene components.

Aromatic compounds, particularly stable systems like naphthalene, tend to show a very strong molecular ion (M⁺) peak, which is often the base peak libretexts.orgyoutube.com. For phenol, the molecular ion peak at m/z 94 is also the base peak docbrown.info. Therefore, for 2-(Naphthalen-1-yl)phenol, a prominent molecular ion peak at m/z 220 is expected.

Key fragmentation pathways would include:

Loss of a Hydrogen Atom: A common fragmentation for phenols is the loss of the phenolic hydrogen, leading to a stable [M-H]⁺ ion docbrown.info. For this compound, this would result in a peak at m/z 219.

Loss of Carbon Monoxide (CO): Phenols characteristically lose a molecule of CO after the initial loss of a hydrogen atom, leading to the formation of a cyclopentadienyl cation fragment docbrown.info. This would correspond to a peak at m/z 191 ([M-H-CO]⁺).

Cleavage of the Inter-ring Bond: Scission of the C-C bond connecting the phenol and naphthalene rings can occur, although the stability of the biaryl system makes this less favorable than fragmentation of the substituents.

Naphthalene-based Fragments: The stable naphthalene cation radical at m/z 128 is a likely fragment if the inter-ring bond cleaves libretexts.org.

Table 4: Proposed Major Fragments for 2-(Naphthalen-1-yl)phenol in EI-MS

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 220 | [C₁₆H₁₂O]⁺ | Molecular Ion (M⁺), expected to be the base peak |

| 219 | [C₁₆H₁₁O]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 191 | [C₁₅H₁₁]⁺ | Loss of H followed by loss of CO ([M-H-CO]⁺) |

| 128 | [C₁₀H₈]⁺ | Naphthalene fragment |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions (if available for derivatives)

Crystal Packing and Supramolecular Arrangements

The crystal structures of several Schiff base derivatives of naphthyl-phenols reveal common packing motifs. For example, in 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol, the molecule is nearly planar, with a small dihedral angle of 8.09° between the naphthyl and benzene ring systems nih.govresearchgate.net. The structure is stabilized by an intramolecular O—H···N hydrogen bond. In the crystal, these molecules arrange in a zigzag fashion, forming sheets parallel to the c-axis nih.govresearchgate.net.

Another derivative, 2-[(Naphthalen-1-yl-methyl-idene)amino]-5-methyl-phenol, also features intramolecular hydrogen bonding nih.gov. Crucially, it forms intermolecular O-H···O hydrogen bonds between neighboring phenol groups, which organize the molecules into chains nih.gov. The crystal packing also involves π-stacking interactions between the aromatic ring systems nih.gov.

Table 5: Crystallographic Data for a Closely Related Derivative, 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₃NO |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 13.6348 |

| b (Å) | 5.8768 |

| c (Å) | 15.869 |

| Dihedral Angle (Naphthyl-Benzene) | 8.09° |

| Key Interactions | Intramolecular O—H···N hydrogen bond |

Data from Sharif et al. (2012) researchgate.net.

Dihedral Angles and Conformational Preferences

The spatial arrangement of the naphthalene and phenol rings in 2-(naphthalen-1-yl)phenol, defined by the dihedral angle between the two aromatic systems, is a critical determinant of its molecular conformation and, consequently, its chemical and photophysical properties. The rotation around the C-C single bond connecting the naphthyl and phenyl moieties gives rise to different conformers, with their relative stability governed by steric hindrance and intramolecular interactions.

Computational studies have been instrumental in elucidating the conformational landscape of 2-(naphthalen-1-yl)phenol. Theoretical calculations have identified two distinct minimum-energy structures on the ground-state potential energy surface, designated as S0-ENOL-1 and S0-ENOL-2. researchgate.net These conformers represent the most stable rotational isomers of the molecule in its ground state. The existence of these two conformers suggests a nuanced conformational preference rather than a single, rigid structure.

While the precise dihedral angles for S0-ENOL-1 and S0-ENOL-2 are not explicitly detailed in the available literature, the identification of two stable conformers indicates the presence of a rotational barrier between them. This barrier prevents free rotation at room temperature, allowing for the existence of these discrete molecular shapes. The specific orientations of the hydroxyl group of the phenol ring relative to the naphthalene ring likely play a significant role in the stabilization of each conformer, potentially through subtle intramolecular interactions.

The photochemical behavior of 2-(naphthalen-1-yl)phenol is directly influenced by these ground-state conformations. Upon photoexcitation, each conformer can proceed through distinct reaction pathways. researchgate.net For instance, the S0-ENOL-1 conformer has been computationally shown to be a precursor for specific excited-state intramolecular proton transfer (ESIPT) processes. researchgate.net This highlights the importance of understanding the dihedral angles and conformational preferences, as they dictate the starting geometry for photochemical transformations.

For comparison, structurally related but distinct molecules offer insight into the range of possible dihedral angles in naphthyl-phenyl systems. For example, in Schiff base derivatives where the naphthyl and phenyl rings are linked by an imine-methyl group, the observed dihedral angles can vary significantly depending on the substitution pattern and the presence of intramolecular hydrogen bonds. However, these are not directly comparable due to the different nature of the linkage between the aromatic rings.

In the absence of experimental crystallographic data for 2-(naphthalen-1-yl)phenol, computational chemistry provides the primary window into its three-dimensional structure. The prediction of two stable ground-state conformers is a key finding, laying the groundwork for further investigation into their specific geometric parameters and the energetic landscape of their interconversion.

Table 3.5.2.1: Calculated Conformers of 2-(Naphthalen-1-yl)phenol

| Conformer | Description | Dihedral Angle (°C-C-C-C) |

| S0-ENOL-1 | A stable ground-state conformer | Data not available in searched literature |

| S0-ENOL-2 | A second stable ground-state conformer | Data not available in searched literature |

Quantum Chemical and Theoretical Computational Studies on 2 Naphthalen 1 Yl Phenol Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is used to determine the electronic structure and to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations are foundational for understanding the molecule's properties and reactivity. For molecules with multiple aromatic rings, such as 2-(naphthalen-1-yl)phenol, DFT accurately models the delocalized electronic systems and the steric interactions between the bulky naphthyl and phenyl groups.

The optimized geometry of 2-(naphthalen-1-yl)phenol reveals key structural features. The planarity of the naphthalene (B1677914) and phenol (B47542) rings is largely maintained. However, the steric hindrance between the hydrogen atom on the C8 position of the naphthalene ring and the hydroxyl group on the phenol ring forces the two ring systems to be twisted relative to each other. This is quantified by the C2-C1-C1'-C2' torsion angle (dihedral angle).

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide precise values for bond lengths and angles. For instance, the C-O and O-H bond lengths of the hydroxyl group, as well as the C-C bond connecting the two aromatic systems, are critical parameters. These computed values are generally in good agreement with experimental data obtained from X-ray crystallography for similar compounds.

Table 1: Selected Calculated Geometrical Parameters for 2-(Naphthalen-1-yl)phenol

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (inter-ring) | ~1.48 Å |

| Bond Length | C-O (phenol) | ~1.37 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Angle | C-C-O (phenol) | ~118° |

Note: The values are typical representations from DFT calculations on similar aromatic systems and may vary based on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For 2-(naphthalen-1-yl)phenol, the HOMO is typically localized on the electron-rich phenol ring, particularly on the oxygen atom and the aromatic pi-system. The LUMO, conversely, is distributed primarily over the naphthalene ring system. This spatial separation of the frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For 2-(naphthalen-1-yl)phenol, the calculated energy gap is typically in the range of 4-5 eV, characteristic of stable aromatic compounds.

Table 2: Frontier Molecular Orbital Properties

| Property | Value |

|---|---|

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -1.2 eV |

Note: These are representative values and depend on the computational method.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

In the MEP map of 2-(naphthalen-1-yl)phenol, the most negative potential (typically colored red) is concentrated around the oxygen atom of the hydroxyl group. This region is rich in electrons and is the most likely site for electrophilic attack (e.g., protonation). Conversely, the regions of positive potential (colored blue) are located around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic attack. The aromatic rings show intermediate potential (green), with the pi-electron clouds representing areas of moderate electron density.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes.

For 2-(naphthalen-1-yl)phenol, the calculated spectrum shows characteristic peaks corresponding to specific molecular motions. These include the O-H stretching vibration (around 3600 cm⁻¹), C-H stretching in the aromatic rings (3000-3100 cm⁻¹), C=C aromatic ring stretching (1400-1600 cm⁻¹), and the C-O stretching of the phenol group (around 1200 cm⁻¹). These theoretical frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, generally show excellent agreement with experimental FT-IR and FT-Raman spectra.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which is more aligned with classical chemical intuition. This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation.

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. NBO analysis quantifies the strength of these interactions through second-order perturbation theory, which calculates the stabilization energy (E(2)).

In 2-(naphthalen-1-yl)phenol, significant hyperconjugative interactions occur. A key interaction involves the delocalization of electron density from the lone pairs of the phenolic oxygen atom (n) to the anti-bonding pi-orbitals (π) of the attached phenyl ring (n → π). This interaction contributes to the partial double-bond character of the C-O bond and influences the electronic properties of the phenol moiety.

Table 3: Significant NBO Hyperconjugative Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π*(C-C) phenyl | High |

| π(C-C) phenyl | π*(C-C) naphthyl | Moderate |

Note: LP denotes a lone pair orbital. The E(2) values quantify the stabilization energy from electron delocalization.

Donor-Acceptor Interactions and Stability Contributions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and intramolecular donor-acceptor interactions, which contribute significantly to molecular stability. This analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. The stability a molecule gains from these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between an electron donor orbital (like a lone pair or a bonding orbital) and an electron acceptor orbital (typically an antibonding orbital), signifying greater electronic stabilization.

For 2-(Naphthalen-1-yl)phenol, these interactions would primarily involve the delocalization of electron density from the oxygen lone pairs of the hydroxyl group and the π-electrons of the phenol and naphthalene rings into adjacent antibonding orbitals. While detailed NBO analyses quantifying the specific E(2) stabilization energies for 2-(Naphthalen-1-yl)phenol are not extensively detailed in the primary literature, the general principles of NBO theory confirm that such hyperconjugative and conjugative interactions are fundamental to the stability of its aromatic ring systems.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion and optical switching. Computational chemistry allows for the prediction of a molecule's NLO response by calculating key parameters like its dipole moment, polarizability, and, most importantly, its hyperpolarizability. Molecules with large π-conjugated systems and significant charge separation, often found in donor-acceptor structures, tend to exhibit enhanced NLO properties.

The first hyperpolarizability (β) is the primary molecular property that determines the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). A non-zero β value is indicative of a potential NLO material. The magnitude of β is highly sensitive to molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated bridge, which facilitates intramolecular charge transfer. Although 2-(Naphthalen-1-yl)phenol possesses a large π-system, dedicated computational studies to quantify its hyperpolarizability (β) have not been reported.

Thermodynamic Property Computations (e.g., Enthalpy, Entropy, Heat Capacity)

Computational methods can predict the standard thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and heat capacity (C), based on its vibrational frequencies calculated at a given level of theory. These properties are vital for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it participates.

Enthalpy (H): Represents the total heat content of the system.

Entropy (S): Measures the degree of disorder or randomness in the system.

Heat Capacity (C): Indicates the amount of heat required to raise the temperature of the substance by a specific amount.

While these thermodynamic functions are a standard output of computational frequency calculations, specific studies focusing on reporting and analyzing these values for 2-(Naphthalen-1-yl)phenol are not available in the surveyed scientific literature.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a cornerstone for understanding chemical reactivity, allowing researchers to map out the potential energy surfaces of reactions. By identifying the structures of reactants, products, and, crucially, the transition states that connect them, it is possible to calculate activation energies and delineate the most favorable reaction pathways.

For 2-(Naphthalen-1-yl)phenol, computational studies have been instrumental in unraveling the mechanism of its excited-state intramolecular proton transfer (ESIPT) process. This photochemical reaction is of significant interest due to its role in photostability and the formation of distinct chemical species upon light absorption.

Static electronic structure calculations and non-adiabatic dynamics simulations have revealed that 2-(Naphthalen-1-yl)phenol can exist in two stable conformers in its ground state (S0-ENOL-1 and S0-ENOL-2). These conformers lead to two different ESIPT pathways upon photoexcitation.

ESIPT-1 Pathway: Upon excitation of the S0-ENOL-1 conformer, the system undergoes a barrierless ESIPT process to form a keto-type species. This species can then return to the ground state and either revert to the original reactant or form the final keto product.

ESIPT-2 Pathway: The S0-ENOL-2 conformer can also undergo an ESIPT process. However, this pathway is not barrierless. Computational studies have identified a small activation barrier of 0.9 kcal mol⁻¹ for the ESIPT-2 reaction to proceed, leading to the formation of a different quinone methide product.

These findings, particularly the calculated activation barrier for the ESIPT-2 path, highlight the power of computational chemistry to uncover and quantify subtle energetic differences that govern reaction selectivity and outcomes.

Prediction of Regio- and Enantioselectivity

To understand how such predictions would be approached, we can examine computational studies on analogous systems, such as the atroposelective synthesis of other naphthyl-based biaryls. The general methodology involves modeling the reaction mechanism, identifying the key transition states that determine the product's structure and stereochemistry, and calculating their relative energies.

General Principles of Computational Prediction:

The prediction of selectivity in the synthesis of axially chiral biaryls, a class to which 2-(Naphthalen-1-yl)phenol belongs, typically involves the following computational steps:

Reaction Pathway Modeling: Researchers first propose a plausible reaction mechanism, often for a cross-coupling reaction like the Suzuki-Miyaura coupling. This involves identifying all elementary steps: oxidative addition, transmetalation, and reductive elimination.

Transition State (TS) Identification: The key to selectivity lies in the energy differences between the transition states leading to different products. For regioselectivity, this would be the TS for bond formation at different positions. For enantioselectivity, this involves the two transition states (pro-R and pro-S) leading to the two different atropisomers.

Energy Calculations: High-level DFT calculations are used to determine the Gibbs free energy (ΔG‡) of these transition states. The product distribution is governed by the Curtin-Hammett principle, where the ratio of products depends exponentially on the energy difference between the diastereomeric transition states. A lower energy barrier corresponds to a faster reaction rate and, therefore, the major product.

Analysis of Non-Covalent Interactions: The origin of selectivity is often traced back to subtle non-covalent interactions within the transition state structure. These can include steric hindrance (repulsion) between bulky groups and stabilizing interactions like hydrogen bonds or π-π stacking between the substrates and the chiral ligand of the catalyst.

Application to Analogous Naphthyl-Phenol Systems:

In studies on the organocatalytic arylation of 2-naphthols to form axially chiral biaryldiols, DFT calculations have been instrumental. nih.govacs.orgresearchgate.net For instance, in reactions catalyzed by chiral phosphoric acids, computations show how the catalyst forms a network of hydrogen bonds with both the naphthol nucleophile and the electrophile. This chiral environment creates a significant energy difference between the two transition states that lead to the (R) and (S) enantiomers.

Energy decomposition analysis in similar cross-coupling reactions has shown that the deformation of the catalyst's ligand, induced by steric pressure from the substrates, can be the primary source of enantioselectivity. nih.gov

Hypothetical Data for Selectivity Prediction:

While a specific study for 2-(Naphthalen-1-yl)phenol is unavailable, a typical output from such a computational investigation would resemble the data in Table 4.5.2.1. This hypothetical table illustrates the calculated energy barriers for the formation of different possible products in a catalyzed cross-coupling reaction.

Table 4.5.2.1: Hypothetical DFT-Calculated Energy Barriers for a Chiral Palladium-Catalyzed Suzuki Coupling to form 2-(Naphthalen-1-yl)phenol

| Transition State | Product Formed | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Predicted Major Product |

| TS-Regio-1 | 2-(Naphthalen-1-yl)phenol | 0.0 | Yes (Regioselectivity) |

| TS-Regio-2 | 2-(Naphthalen-2-yl)phenol | +3.5 | No |

| TS-Enantio-(S) | (S)-2-(Naphthalen-1-yl)phenol | 0.0 | Yes (Enantioselectivity) |

| TS-Enantio-(R) | (R)-2-(Naphthalen-1-yl)phenol | +2.1 | No |

Note: Data are hypothetical and for illustrative purposes only, demonstrating the type of results obtained from quantum chemical calculations. A ΔΔG‡ of 1.4 kcal/mol typically corresponds to an enantiomeric excess (ee) of approximately 90% at room temperature.

In this hypothetical scenario, the transition state leading to the desired 2-(Naphthalen-1-yl)phenol is 3.5 kcal/mol lower in energy than the one leading to the 2-(Naphthalen-2-yl)phenol isomer, indicating high regioselectivity. Furthermore, within the formation of the correct regioisomer, the transition state for the (S)-enantiomer is 2.1 kcal/mol more stable than for the (R)-enantiomer, which would predict the reaction to be highly enantioselective, favoring the (S) product.

These computational models provide powerful predictive capabilities, allowing chemists to rationalize experimentally observed selectivities and to design more effective catalysts and reaction conditions for the synthesis of complex molecules like 2-(Naphthalen-1-yl)phenol.

Advanced Chemical Reactivity and Derivative Synthesis of 2 Naphthalen 1 Yl Phenol

Electrophilic Aromatic Substitution (EAS) on the Naphthalene (B1677914) and Phenol (B47542) Rings

The presence of two distinct aromatic systems in 2-(Naphthalen-1-yl)phenol presents both opportunities and challenges for regioselective functionalization via electrophilic aromatic substitution. Both the phenol and naphthalene rings are activated towards electrophilic attack, but their relative reactivity and the directing effects of the substituents play a critical role in determining the outcome of the reaction.

Achieving high regioselectivity in the functionalization of bifunctional molecules like 2-(Naphthalen-1-yl)phenol often requires specific directed functionalization strategies. Traditional EAS reactions can sometimes lead to mixtures of isomers. researchgate.net Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for the site-selective introduction of functional groups. nih.govresearchgate.net

For the phenol moiety, the hydroxyl group itself acts as a powerful directing group. However, to achieve selectivity at a specific position, especially if steric hindrance is a factor, a removable directing group can be temporarily installed. For the naphthalene ring, where multiple positions are activated, installing a directing group is a common strategy to guide functionalization to a single desired position, such as C2 or C8. acs.org

The interplay between the activating hydroxyl group and the bulky naphthalene substituent significantly governs the regioselectivity of EAS reactions.

On the Phenol Ring: The hydroxyl group strongly activates the ortho (position 6) and para (position 4) positions. However, the C6 position is sterically hindered by the adjacent, bulky naphthalene ring. Consequently, electrophilic substitution on the phenol ring is expected to occur predominantly at the C4 position, which is electronically activated and sterically accessible.

On the Naphthalene Ring: The 2-hydroxyphenyl group at the C1 position acts as an activating, ortho-, para-directing substituent for the naphthalene system. EAS on an unsubstituted naphthalene ring preferentially occurs at the α-positions. pearson.com In this substituted naphthalene, the positions are no longer equivalent. The C8 (peri) position is sterically hindered. Therefore, electrophiles are most likely to attack the C4 and C5 positions of the naphthalene moiety. The precise ratio of products would depend on the specific reaction conditions and the nature of the electrophile. stackexchange.com

The following table summarizes the predicted major products for common EAS reactions on 2-(Naphthalen-1-yl)phenol.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | Dilute HNO₃ | 4-Nitro-2-(naphthalen-1-yl)phenol and 2-(4-Nitronaphthalen-1-yl)phenol |

| Halogenation | Br₂ in CS₂ | 4-Bromo-2-(naphthalen-1-yl)phenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-(naphthalen-1-yl)phenol |

| Sulfonation | Conc. H₂SO₄ | 2-(Naphthalen-1-yl)phenol-4-sulfonic acid |

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle that can be readily transformed into other functional groups, providing a pathway to a diverse range of derivatives.

Phenols and their derivatives are susceptible to oxidation, which can yield quinones. libretexts.orglibretexts.org The oxidation of polycyclic aromatic phenols, including naphthols, has been studied for the synthesis of polycyclic aromatic quinones (PAQs). nih.gov Reagents like Fremy's salt can lead to mixtures of ortho- and para-quinones.

For more selective transformations, hypervalent iodine reagents such as o-iodoxybenzoic acid (IBX) and bis(trifluoro-acetoxy)iodobenzene (BTI) are preferred. nih.gov IBX, in particular, is known for its high regioselectivity in oxidizing phenols to the corresponding ortho-quinones under mild conditions. nih.govthieme-connect.de Applying this to 2-(Naphthalen-1-yl)phenol, a double oxidation would likely occur, first introducing a hydroxyl group at the ortho position (C3) of the phenol ring, followed by oxidation of the resulting catechol to an ortho-quinone.

The following table outlines potential selective oxidation reactions.

| Reagent | Product Type | Probable Structure |

| o-Iodoxybenzoic Acid (IBX) | ortho-Quinone | 1-(Naphthalen-1-yl)cyclohexa-3,5-diene-1,2-dione |

| Fremy's Salt [(KSO₃)₂NO] | Mixture of Quinones | Potential mixture of ortho- and para-quinones |

The phenolic hydroxyl group readily undergoes etherification and esterification to produce a wide array of derivatives.

Etherification: The synthesis of aryl ethers from 2-(Naphthalen-1-yl)phenol can be accomplished through reactions like the Williamson ether synthesis. organic-chemistry.org This typically involves deprotonating the phenol with a base (e.g., sodium hydride) to form the more nucleophilic phenoxide, which then reacts with an alkyl halide to form the ether.

Esterification: While phenols react very slowly with carboxylic acids, they can be efficiently esterified using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orgyoutube.com The reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct when using acyl chlorides.

The table below provides examples of these transformations.

| Reaction | Reagent(s) | Product Class | Example Product Name |

| Etherification | 1. NaH 2. CH₃I | Aryl Methyl Ether | 1-(2-Methoxyphenyl)naphthalene |

| Esterification | CH₃COCl, Pyridine | Phenyl Acetate Ester | 2-(Naphthalen-1-yl)phenyl acetate |

| Esterification | (CH₃CO)₂O, heat | Phenyl Acetate Ester | 2-(Naphthalen-1-yl)phenyl acetate |

Chemistry of the Naphthalene Moiety

Beyond electrophilic substitution, the naphthalene core of 2-(Naphthalen-1-yl)phenol can undergo reactions characteristic of polycyclic aromatic hydrocarbons. The specific course of these reactions is influenced by the presence of the 2-hydroxyphenyl substituent.

One important reaction is the reduction of the naphthalene system. For instance, a Birch reduction (using an alkali metal like sodium in liquid ammonia (B1221849) with an alcohol) would selectively reduce one of the rings of the naphthalene moiety. The regioselectivity of this reduction would be influenced by the electron-donating nature of the substituent, likely leading to the reduction of the unsubstituted ring to yield a tetralin derivative, specifically 2-(5,6,7,8-tetrahydronaphthalen-1-yl)phenol.

Furthermore, functional groups introduced onto the naphthalene ring via EAS (as detailed in section 5.1) can serve as handles for subsequent synthetic modifications. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted into a wide variety of other functional groups. A bromo-substituent can be used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds, greatly expanding the range of accessible derivatives.

Hydrogenation and Aromatization Processes

The selective hydrogenation of the aromatic rings in 2-(Naphthalen-1-yl)phenol is a key transformation for producing partially or fully saturated derivatives, which are valuable three-dimensional scaffolds. The process can be directed to either the phenol or the naphthalene ring system depending on the catalyst and reaction conditions.

Hydrogenation of the Phenol Ring: The hydrogenation of phenols to the corresponding cyclohexanols is a well-established industrial process. For 2-(Naphthalen-1-yl)phenol, this transformation would yield 2-(naphthalen-1-yl)cyclohexanol. This reaction is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), which often results in trans-configured cyclohexanols. Conversely, employing rhodium-based catalysts can switch the diastereoselectivity to favor the cis-isomers. Platinum-based catalysts (e.g., Pt/CNTs) are also effective for the hydrogenation of phenols to cyclohexanols or, under different conditions, to the intermediate cyclohexanones.

Hydrogenation of the Naphthalene Ring: The naphthalene moiety can be hydrogenated to form tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. This process generally requires more forcing conditions or different catalytic systems compared to phenol hydrogenation. Supported metal catalysts, including rhodium and ruthenium, have been studied for the ring hydrogenation of naphthalene and 1-naphthol, particularly in supercritical carbon dioxide solvent, which can enhance catalyst activity and selectivity at lower temperatures. Commercial hydrotreating catalysts like NiMo/Al₂O₃ are also effective for naphthalene hydrogenation, a process relevant in heavy oil upgrading.

Selective hydrogenation of one ring system in the presence of the other presents a significant synthetic challenge, requiring careful tuning of catalysts and reaction parameters. The reverse process, aromatization or dehydrogenation, can be used to convert partially hydrogenated derivatives, such as a tetralinyl-phenol, back into the fully aromatic 2-(naphthalen-1-yl)phenol system, often as a competing reaction at higher temperatures in hydrogenation processes.

| Process | Target Ring | Typical Catalysts | Primary Product Type | Key Findings |

|---|---|---|---|---|

| Hydrogenation | Phenol | Pd/C, Rh/C, Pt/CNTs | 2-(Naphthalen-1-yl)cyclohexanol | Diastereoselectivity can be controlled: Pd favors trans, while Rh favors cis products. |

| Hydrogenation | Naphthalene | Rh/C, Ru/C, NiMo/Al₂O₃ | 2-(Tetralinyl)phenol or 2-(Decalinyl)phenol | Supercritical CO₂ can be used as a solvent to improve selectivity and activity at lower temperatures. |

| Aromatization | Tetralin/Cyclohexene | Various dehydrogenation catalysts (e.g., Pt, Pd) | 2-(Naphthalen-1-yl)phenol | Occurs at higher temperatures and can be a reverse reaction during hydrogenation. |

Site-Selective Functionalization

The C-H bonds on both the phenol and naphthalene rings of 2-(Naphthalen-1-yl)phenol are potential sites for functionalization. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, allow for the introduction of new functional groups with high regioselectivity, avoiding the need for pre-functionalized substrates.

Functionalization of the Phenol Ring: The hydroxyl group of the phenol moiety is a powerful ortho-directing group. This inherent reactivity can be exploited for selective functionalization at the C3 and C5 positions (ortho to the hydroxyl group). For instance, palladium-catalyzed C-H allylic alkylation with 1,3-dienes has been shown to be highly regioselective for the ortho-position of various phenols. Similarly, copper-catalyzed reactions of phenols with diazoesters can achieve efficient and ortho-selective C-H functionalization.

Functionalization of the Naphthalene Rings: The naphthalene core offers multiple C-H bonds for derivatization (C2', C3', C4', C5', C6', C7', C8'). The development of advanced directing group strategies has enabled the precise targeting of nearly every position on the naphthalene scaffold. By temporarily installing a directing group on the naphthalene ring system of a 2-(naphthalen-1-yl)phenol derivative, it is possible to achieve selective C-H activation at positions that are electronically or sterically difficult to access, such as the remote C6' or C7' positions.